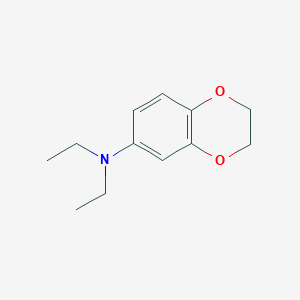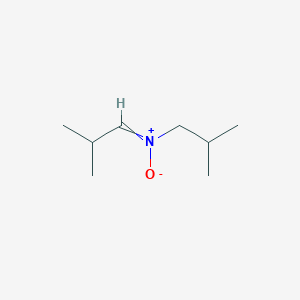![molecular formula C14H14O6 B14298756 5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) CAS No. 114212-69-0](/img/structure/B14298756.png)
5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethane-1,2-diylbis(oxy) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) typically involves the reaction of 1,2-dibromoethane with resorcinol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of resorcinol attack the bromine atoms of 1,2-dibromoethane, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
科学的研究の応用
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as resins and coatings.
作用機序
The mechanism of action of 5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) involves its interaction with molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,2-Diphenoxyethane: Similar structure but lacks hydroxyl groups.
Triethylene glycol diacetate: Contains ethane-1,2-diylbis(oxy) linkage but with different substituents.
5,5’-[Ethane-1,2-diylbis(oxy)]diisophthalic acid: Similar linkage but with carboxylic acid groups.
Uniqueness
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) is unique due to its combination of hydroxyl groups and aromatic rings, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
114212-69-0 |
|---|---|
分子式 |
C14H14O6 |
分子量 |
278.26 g/mol |
IUPAC名 |
5-[2-(3,5-dihydroxyphenoxy)ethoxy]benzene-1,3-diol |
InChI |
InChI=1S/C14H14O6/c15-9-3-10(16)6-13(5-9)19-1-2-20-14-7-11(17)4-12(18)8-14/h3-8,15-18H,1-2H2 |
InChIキー |
JIYOCRRCMBITHF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1O)OCCOC2=CC(=CC(=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
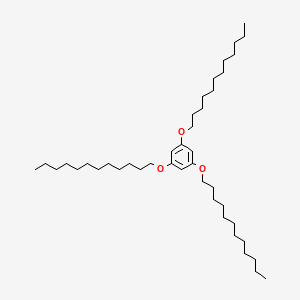
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
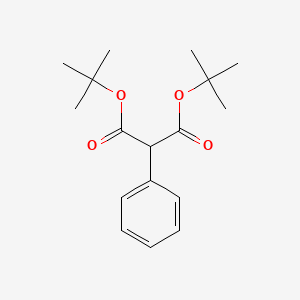
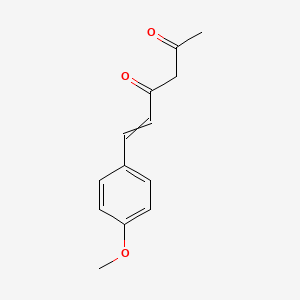
![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)
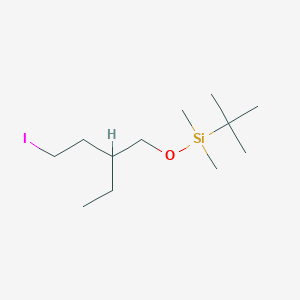
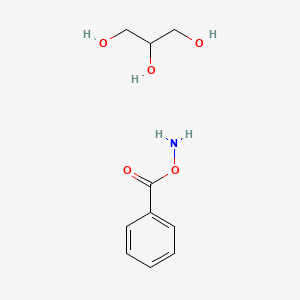
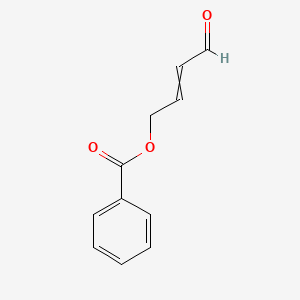
![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

